molecular formula C18H15ClF3N3O2 B3027861 Mefentrifluconazole CAS No. 1417782-03-6

Mefentrifluconazole

Cat. No. B3027861
CAS RN: 1417782-03-6
M. Wt: 397.8
InChI Key: JERZEQUMJNCPRJ-UHFFFAOYSA-N
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Description

Mefentrifluconazole is a novel fungicidal active substance belonging to the isopropanol-azoles, a new subclass of triazole fungicides. It operates by inhibiting sterol biosynthesis and exhibits a broad spectrum of activity against various fungal pathogens. This systemic fungicide provides protective, curative, and eradicative action against diseases in crops such as cereals and peppers. Notably, this compound is distinguished from many triazoles that have been withdrawn in recent years due to concerns over carcinogenic and reprotoxic effects. It is characterized by its non-carcinogenic, non-genotoxic, and non-reprotoxic properties, and it is not acutely toxic. However, it can cause skin sensitization and is highly toxic to aquatic organisms .

Synthesis Analysis

The synthesis of this compound has not been explicitly detailed in the provided papers. However, it is part of the isopropanol-azole subgroup of triazole fungicides, which suggests a specific chemical synthesis pathway that differentiates it from other triazole compounds. The innovative selection approach for this compound aimed to identify candidates with high fungicidal activity and minimal adverse side effects, potentially influencing its synthesis .

Molecular Structure Analysis

This compound is a chiral molecule with two enantiomers, R-(-)-mefentrifluconazole and S-(+)-mefentrifluconazole. The absolute configurations of these enantiomers have been confirmed, and their biological effects and environmental behaviors have been studied. The R-enantiomer has been found to possess significantly higher bioactivity against target pathogenic fungi compared to the S-enantiomer .

Chemical Reactions Analysis

The chemical behavior of this compound, particularly its enantiomers, has been studied in various environmental media. The stability of the enantiomers differs, with both being stable in water and sediment in the dark. The R-enantiomer exhibits stronger fungicidal activity, which is attributed to its more effective binding to the target proteins in pathogens .

Physical and Chemical Properties Analysis

This compound has been evaluated for its physical and chemical properties in relation to its fungicidal activity and environmental fate. The compound's enantiomers have been analyzed for their stability, bioactivity, and degradation patterns in different environmental contexts, such as in watermelon across China and in water-sediment systems. The R-enantiomer tends to have a longer half-life in certain plant samples, indicating a longer duration of action .

Relevant Case Studies

Several studies have investigated the efficacy of this compound against various fungal pathogens. For instance, it has been shown to have high activity against Monilinia fructicola from peach and Colletotrichum scovillei causing pepper anthracnose. The compound's application method has been optimized for enhanced efficacy, and its protective and curative effects have been demonstrated in vivo . Additionally, this compound has been evaluated against Botrytis cinerea, with findings indicating its potential to control gray mold and providing insights into its biochemical activity .

Scientific Research Applications

Enantioselective Bioactivity and Degradation

Mefentrifluconazole, a novel chiral triazole fungicide, displays significant enantioselective bioactivity and environmental behavior. Research has established methods for simultaneous determination of its enantiomers using ultrahigh-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). Notably, the R-(-)-mefentrifluconazole enantiomer exhibits notably higher bioactivity than its S-(+)-counterpart towards various pathogenic fungi, also showing a longer duration in cucumber samples due to its longer half-life. This study is foundational for in-depth studies of this compound at the chiral level, particularly regarding its bioactivity differences and mechanism against target fungi (Li et al., 2021).

Antifungal and Biochemical Activities Against Botrytis cinerea

This compound, part of the isopropanol triazoles, demonstrates broad-spectrum and high activity against fungal pathogens. A study assessed its potential and biochemical activities against Botrytis cinerea, showing significant efficacy in controlling gray mold on cucumber leaves. The study contributed to understanding this compound's biochemical activity against B. cinerea (Li et al., 2021).

Innovative Selection Approach Impacting Toxicity Profile

An innovative selection approach for this compound (Revysol®), a new isopropanol-triazole fungicide, demonstrated its high selective fungicide activity with minimal likelihood of adverse side effects. Extensive toxicity testing showed it to be non-genotoxic and non-carcinogenic. This research highlights the potential of this compound as a safe and effective fungicide with a favorable toxicity profile (Tesh et al., 2019).

Risk Assessment of this compound as a Pesticide

The European Food Safety Authority (EFSA) conducted a peer review of this compound for use as a fungicide on cereals. The review encompassed an evaluation of representative uses, identifying reliable endpoints for regulatory risk assessment and addressing missing information as per regulatory frameworks. This review plays a crucial role in determining the risks and concerns associated with this compound as a pesticide active substance (Arena et al., 2018).

Setting Maximum Residue Levels in Various Crops

A request to set and modify maximum residue levels (MRLs) for this compound in various plant and animal products was evaluated, based on sufficient data to derive MRL proposals for a range of crops and animal products. The study performed a consumer risk assessment, indicating that both short-term and long-term intake of this compound from intended uses is unlikely to present a risk to consumer health (Anastassiadou et al., 2020).

Cross-Resistance in Fungal Pathogens

The study investigated cross-resistance to this compound in DMI-resistant fungal pathogens. Despite evidence of cross-resistance, this compound still showed high fungicidal activity with minimal adverse side effects, making it a promising option for fungal disease control on various crops, especially considering its favorable toxicity profile (Ishii et al., 2020).

Enantiomeric Profiling in Watermelon

This research focused on the enantiomeric chemistry and fate of this compound in watermelon, essential for ensuring agroecosystem safety and human health. The study found that S-mefentrifluconazole degraded more rapidly than R-mefentrifluconazole in watermelon, with both acute and chronic risks being acceptable for the associated population. Continuous emphasis on long-term exposures is recommended due to the increasing application and persistence of this compound, particularly concerning urban children (Liu et al., 2021).

Activity Against Colletotrichum scovillei in Pepper

This compound's efficacy against Colletotrichum scovillei in pepper was evaluated, addressing the need for optimized application methods to control pepper anthracnose. The study demonstrated this compound's high protective and curative effects and suggested optimal spray volumes for effective disease control, providing guidance for its application in pepper fields (Gao et al., 2020).

Detection in Agricultural Crops

Development of an analytical method for the determination of this compound residues in agricultural crops was necessary for safety management. This study developed and validated a simultaneous analytical method, crucial for setting up maximum residue levels and ensuring safe consumption of agricultural products treated with this compound (Park et al., 2020).

Mechanism of Action

Target of Action

Mefentrifluconazole primarily targets the biosynthesis of ergosterol , a critical component of fungal cell membranes . Ergosterol is essential for maintaining the integrity and fluidity of the fungal cellular membrane. Inhibition of ergosterol synthesis disrupts the cell membrane structure, leading to fungal cell death .

Mode of Action

This compound is classified as a demethylation inhibitor (DMI) . It interacts with its target by inhibiting the biosynthesis of ergosterol . This interaction disrupts the production of ergosterol, leading to alterations in the fungal cell membrane that result in impaired cellular processes and eventual cell death .

Biochemical Pathways

The affected biochemical pathway is the ergosterol biosynthesis pathway . This compound, as a DMI, inhibits the enzyme responsible for the conversion of lanosterol to ergosterol . This inhibition disrupts the production of ergosterol, leading to an accumulation of 14α-methyl sterols, which are toxic to the fungal cell. The disruption of this pathway leads to the depletion of ergosterol and an accumulation of toxic intermediates, causing fungal cell death .

Pharmacokinetics

It is known that this compound has a low aqueous solubility and low volatility . . These properties can impact the bioavailability of this compound, influencing its effectiveness as a fungicide.

Result of Action

The molecular and cellular effects of this compound’s action include the increase of mycelial branches, the decrease of ergosterol content, and changes in the cell membrane permeability of the fungus . These changes disrupt the normal functioning of the fungal cell, leading to cell death .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, this compound is used to control a variety of fungal diseases in different crops, indicating that its efficacy can vary depending on the specific crop and disease it is used to treat . Additionally, this compound transforms into five major degradates via aqueous photolysis , suggesting that exposure to light can influence its stability and action

Future Directions

BASF has introduced Avelyo™ fungicide for the greenhouse and nursery market. Avelyo fungicide is powered by the active ingredient Mefentrifluconazole, providing commercial growers with broad-spectrum protection from difficult diseases with exceptional plant safety .

properties

IUPAC Name

2-[4-(4-chlorophenoxy)-2-(trifluoromethyl)phenyl]-1-(1,2,4-triazol-1-yl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClF3N3O2/c1-17(26,9-25-11-23-10-24-25)15-7-6-14(8-16(15)18(20,21)22)27-13-4-2-12(19)3-5-13/h2-8,10-11,26H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JERZEQUMJNCPRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=NC=N1)(C2=C(C=C(C=C2)OC3=CC=C(C=C3)Cl)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40894945
Record name Mefentrifluconazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40894945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1417782-03-6
Record name 2-[4-(4-Chlorophenoxy)-2-(trifluoromethyl)phenyl]-1-(1,2,4-triazol-1-yl)propan-2-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1417782-03-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mefentrifluconazole [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1417782036
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mefentrifluconazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40894945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name mefentrifluconazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name MEFENTRIFLUCONAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9EYN9N7UI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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